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Compound of Interest

7-Chloro-[1,2,4]triazolo[1,5-
Compound Name:
ajpyrimidine

Cat. No.: B2867233

In the landscape of chemical compounds, the uniqgue Chemical Abstracts Service (CAS)
number is the definitive identifier. The CAS number 52341-91-0 is assigned to the compound 7-
chloro-[1][2][3]triazolo[1,5-a]pyrimidine. It is crucial to distinguish this from other compounds it
may be erroneously associated with in some databases. This guide provides a comprehensive
technical overview of 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine, a heterocyclic compound of
significant interest to the medicinal chemistry and drug development communities.

The core of this molecule is the[1][2][3]triazolo[1,5-a]pyrimidine scaffold. This fused
heterocyclic system is recognized as a "privileged structure" in drug discovery.[4] Its structural
similarity to endogenous purines allows it to function as a bioisostere, interacting with a wide
range of biological targets.[1][5] Consequently, derivatives of this scaffold have been
investigated for a vast array of therapeutic applications, including anticancer, antiviral,
antimicrobial, anticonvulsant, and as modulators of the central nervous system.[1][5][6][7]

This guide will delve into the physicochemical properties, synthesis, and chemical reactivity of
7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine, framing it as a versatile chemical intermediate—a
foundational building block for the synthesis of novel, biologically active molecules.

Physicochemical and Safety Data

All quantitative data for 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine are summarized in the table
below for clear reference.
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Property Value Source(s)
CAS Number 52341-91-0 [8][9]
Molecular Formula CsHsCIN4 [819]
Molecular Weight 154.56 g/mol [819]
Appearance White powder [8]

Purity Typically =95% [10]

GHS Hazard Statements H302, H315, H319, H335

GHS Precautionary Codes P261, P305+P351+P338

Harmful if swallowed, Causes

skin and serious eye irritation,
Hazard Summary ]

May cause respiratory

irritation.

The[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold: A
Cornerstone of Medicinal Chemistry

The utility of 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine stems directly from the pharmacological
importance of its core scaffold. As an isostere of purine, this heterocycle can mimic the natural
nucleobases adenine and guanine, enabling it to interact with enzymes and receptors that have
purine-binding sites. This mimicry has been successfully exploited to create kinase inhibitors,
polymerase inhibitors, and other targeted therapies.[1]

Beyond its function as a purine surrogate, the scaffold's rigid, planar structure and specific
arrangement of nitrogen atoms make it an excellent platform for creating molecules with high
binding affinity and specificity. The metal-chelating properties of the triazolopyrimidine ring have
also been leveraged to develop novel anticancer and antiparasitic agents.[1][11] The inherent
versatility of this scaffold underscores the value of intermediates like 7-chloro-[1][2]
[3]triazolo[1,5-a]pyrimidine, which provide a gateway to a vast chemical space of potential drug
candidates.

Synthesis and Reactivity
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General Synthetic Strategies for the[1][2][3]Triazolo[1,5-
a]pyrimidine Core

The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine ring system is well-established, with
several common strategies employed. The choice of method depends on the desired
substitution pattern and the availability of starting materials.

Strategy A: Cyclocondensation Strategy B: Dimroth Rearrangement
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Caption: Common synthetic routes to the[1][2][3]triazolo[1,5-a]pyrimidine scaffold.

The most direct method involves the cyclocondensation of a 3-amino-1,2,4-triazole derivative
with a 1,3-dicarbonyl compound or its equivalent.[1][4] An alternative route involves the Dimroth
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rearrangement of an isomeric[1][2][3]triazolo[4,3-a]pyrimidine, which is itself formed from a
hydrazinylpyrimidine.[1]

Plausible Synthesis of 7-chloro-[1][2][3]triazolo[1,5-
aJpyrimidine
While a specific published synthesis for 52341-91-0 is not readily available, a highly plausible

route can be inferred from the synthesis of analogous compounds, such as 7-chloro-5-phenyl-
[1][2][3]triazolo[1,5-a]pyrimidine.[7] The process would involve two key steps:

o Formation of the Hydroxy Intermediate: Condensation of 3-amino-1,2,4-triazole with an
appropriate 1,3-dicarbonyl synthon, such as malonic acid or its esters, under acidic
conditions to yield 7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine.

o Chlorination: Conversion of the 7-hydroxy group to the 7-chloro group using a standard
chlorinating agent like phosphorus oxychloride (POCIs) or thionyl chloride (SOCIz).

Key Reactivity as a Versatile Chemical Intermediate

The primary value of 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine in drug development lies in the
reactivity of the C7-chloro substituent. The chlorine atom is a good leaving group, making the
C7 position susceptible to nucleophilic aromatic substitution (SnAr). This allows for the
straightforward introduction of a wide variety of functional groups, enabling the rapid generation
of diverse compound libraries for structure-activity relationship (SAR) studies.[2][7]
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Caption: Nucleophilic substitution at the C7 position enables diversification.

This reactivity is the cornerstone of its application as a building block. Researchers can
systematically modify this position to optimize potency, selectivity, and pharmacokinetic
properties.

Experimental Protocol: Representative Nucleophilic
Substitution

The following is a representative, self-validating protocol for the synthesis of a 7-amino-[1][2]
[3]triazolo[1,5-a]pyrimidine derivative, demonstrating the utility of the title compound as an
intermediate.

Objective: To synthesize a 7-substituted amino-[1][2][3]triazolo[1,5-a]pyrimidine via nucleophilic
aromatic substitution.

Materials:

o 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq)
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e Desired primary or secondary amine (1.1 - 1.5 eq)

e Aprotic polar solvent (e.g., DMF, NMP, or DMSO)
 Inorganic or organic base (e.g., K2COs, DIPEA) (2.0 - 3.0 eq)
o Reaction vessel, magnetic stirrer, heating mantle/oil bath

e TLC plates (silica gel), appropriate mobile phase

o Extraction and purification solvents (e.g., Ethyl Acetate, Hexanes, Saturated NaHCOs
solution, Brine)

o Rotary evaporator, column chromatography system
Methodology:

e Reaction Setup: To a clean, dry round-bottomed flask under an inert atmosphere (e.g.,
Nitrogen or Argon), add 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq) and the chosen
solvent (e.g., DMF, approx. 0.1 M concentration).

o Addition of Reagents: Add the base (e.g., K2COs, 2.0 eq) followed by the amine nucleophile
(1.2 eq). The use of a slight excess of the amine ensures the reaction goes to completion.
The base acts as a scavenger for the HCI generated during the reaction.

» Reaction Conditions: Stir the mixture at an elevated temperature (typically 80-120 °C). The
optimal temperature should be determined empirically.

» Monitoring (Self-Validation): The reaction progress must be monitored to ensure completion
and minimize side-product formation.

o

Take small aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours).

[¢]

Spot the aliquot on a TLC plate alongside a spot of the starting material.

Elute the plate with an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes).

[¢]
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o Visualize the spots under UV light. The reaction is complete when the starting material
spot is no longer visible and a new, typically more polar, product spot is dominant.

o Workup:
o Cool the reaction mixture to room temperature.

o Pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate, 3
times).

o Combine the organic layers and wash sequentially with water, saturated aqueous NaHCOs
solution, and brine to remove residual solvent and base.

o Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and concentrate
under reduced pressure using a rotary evaporator.

 Purification: The crude product is purified by flash column chromatography on silica gel using
a gradient of an appropriate solvent system (e.g., Hexanes/Ethyl Acetate) to afford the pure
7-amino-[1][2][3]triazolo[1,5-a]pyrimidine derivative.

o Characterization: Confirm the identity and purity of the final product using standard analytical
techniques (*H-NMR, 3C-NMR, LC-MS, HRMS).

Conclusion

7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine, identified by CAS number 52341-91-0, is a valuable
and versatile building block for drug discovery and development. Its importance is derived from
the proven therapeutic potential of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold, which acts as a
privileged structure in medicinal chemistry. The key to its utility is the reactive 7-chloro group,
which allows for facile nucleophilic substitution, enabling the synthesis of large, diverse libraries
of novel compounds. This guide provides the foundational knowledge for researchers to
effectively incorporate this potent intermediate into their synthetic and drug discovery
programs, accelerating the search for next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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